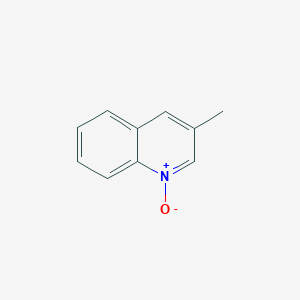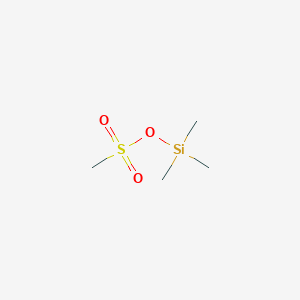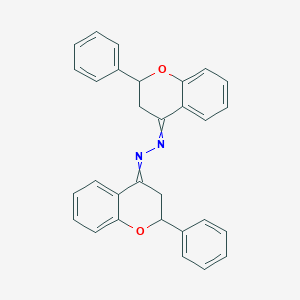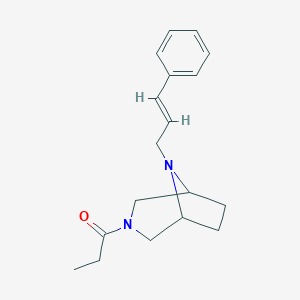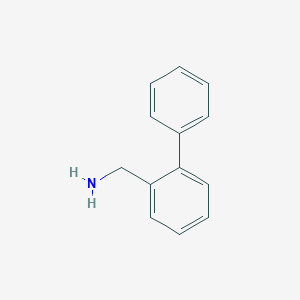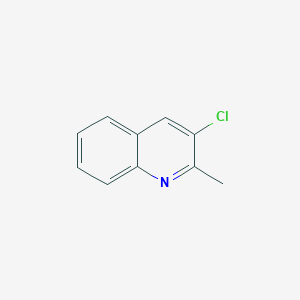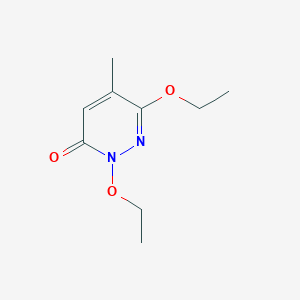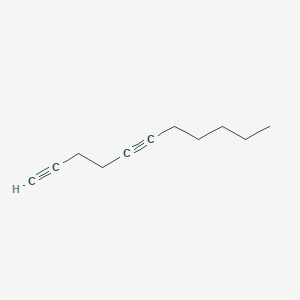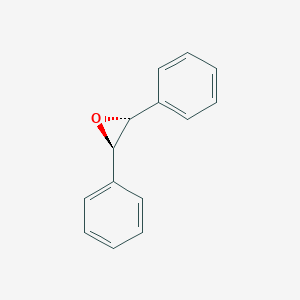
cis-Stilbene oxide
Vue d'ensemble
Description
Cis-Stilbene oxide is a derivative of stilbene, which is a hydrocarbon consisting of a cis ethene double bond substituted with a phenyl group on both carbon atoms of the double bond . It can undergo epoxidation in the presence of supported gold nanoparticles (AuNP) and using cumene as a solvent to form a mixture of cis- and trans-stilbene oxides .
Synthesis Analysis
The synthesis of cis-Stilbene oxide from trans-Stilbene involves a stereospecific sequence involving three inversions . The process of synthesis has been studied extensively, and it has been found that the reaction proceeds via a common intermediate having a perpendicular conformation around the rotating bond .
Molecular Structure Analysis
The molecular structure of cis-Stilbene oxide is similar to that of other stilbene derivatives. It has been studied using various techniques such as X-ray diffraction and spectroscopy . The structure of the molecule plays a crucial role in its reactivity and properties .
Chemical Reactions Analysis
Cis-Stilbene oxide undergoes various chemical reactions, including photoisomerization. This process involves a change in the spatial arrangement of the molecule due to the absorption of light. The reaction proceeds via a common intermediate having a perpendicular conformation around the rotating bond .
Physical And Chemical Properties Analysis
Cis-Stilbene is an oily yellow liquid with a freezing point of 5 °C. It is insoluble in water but soluble in ethanol . The physical and chemical properties of cis-Stilbene oxide are influenced by its molecular structure and the conditions under which it is stored and used .
Applications De Recherche Scientifique
Biological Activity
Stilbene and its derivatives, including cis-Stilbene oxide and trans-Stilbene oxide, belong to the group of biologically active compounds . They exhibit antimicrobial, antifungal, and anticancer properties . For instance, they show activity against both gram-positive and gram-negative bacteria, with a broader range of antimicrobial activity against gram-positive bacteria .
Preservatives
Stilbene derivatives have potential applications as preservatives . Their antimicrobial and antifungal properties make them suitable for preserving various products .
Antiseptics and Disinfectants
The antimicrobial properties of stilbene derivatives also make them potential candidates for use as antiseptics and disinfectants . They can be used to prevent the growth of harmful microorganisms, thereby maintaining hygiene and preventing infections .
Manufacturing of Dyes and Optical Brighteners
Cis-Stilbene oxide and trans-Stilbene oxide are used in the production of dyes and optical brighteners . They play a significant role in the manufacture of industrial dyes, dye lasers, and other materials .
Phosphor and Scintillator
These compounds are used as a phosphor and a scintillator . Phosphors are substances that exhibit the phenomenon of luminescence, and scintillators are materials that emit light when excited by ionizing radiation .
Epoxidation Reactions
Trans-Stilbene oxide has been used in epoxidation reactions . For instance, it has been used in the liquid phase epoxidation reaction over a heterogeneous cobalt oxide/reduced graphene oxide composite material . The reaction achieved excellent selectivity and efficient conversion towards trans-Stilbene epoxide .
Mécanisme D'action
Target of Action
cis-Stilbene oxide, also known as trans-Stilbene oxide, is primarily targeted towards the epoxide hydrolase enzyme . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs . The compound’s interaction with this enzyme is a key aspect of its mechanism of action .
Mode of Action
cis-Stilbene oxide interacts with its target, the epoxide hydrolase enzyme, by serving as a substrate for the enzyme . The enzyme catalyzes the hydration of the epoxide group in cis-Stilbene oxide, leading to the formation of a diol . This reaction is a part of the enzyme’s normal function in the metabolism of xenobiotics .
Biochemical Pathways
The primary biochemical pathway affected by cis-Stilbene oxide is the metabolism of xenobiotics . The compound’s interaction with the epoxide hydrolase enzyme leads to its conversion into a diol, a reaction that is a part of the normal function of the enzyme . This reaction can have downstream effects on the overall metabolism of xenobiotics in the body .
Pharmacokinetics
Given its interaction with the epoxide hydrolase enzyme, it can be inferred that the compound is likely metabolized in the liver, where the enzyme is abundantly present . The impact of these ADME properties on the compound’s bioavailability is currently unknown.
Result of Action
The primary result of cis-Stilbene oxide’s action is the conversion of the compound into a diol by the epoxide hydrolase enzyme . This reaction is a part of the normal metabolism of xenobiotics, and can have various molecular and cellular effects depending on the specific context .
Orientations Futures
Propriétés
IUPAC Name |
(2R,3S)-2,3-diphenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCJQKUWGAZPFX-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Aldrich MSDS], Solid | |
| Record name | trans-Stilbene oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9573 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cis-stilbene oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
cis-Stilbene oxide | |
CAS RN |
1689-71-0, 1439-07-2 | |
| Record name | cis-Stilbene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Stilbene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-α,α-epoxydibenzyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STILBENE OXIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIX80CN6Z7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

